molecular formula C21H29FN2O3 B5655738 9-[3-(3-fluorophenyl)propanoyl]-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one

9-[3-(3-fluorophenyl)propanoyl]-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5655738
M. Wt: 376.5 g/mol
InChI Key: OPCWNTNLQBPZPI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives, similar to the compound , involves multiple steps, including Michael addition reactions and intramolecular cyclization processes. For instance, the synthesis of 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones from 1,3-diaryl-2-propen-1-ones with barbituric acid in aqueous ethanol under refluxing conditions without using any catalyst demonstrates a related approach (Ahmed et al., 2012). Similarly, practical and divergent synthesis routes have been described for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones, showcasing the versatility of methods available for synthesizing compounds within this chemical family (Yang et al., 2008).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives has been elucidated through various spectroscopic techniques, including NMR and X-ray crystallography. These studies reveal the intricate details of their molecular frameworks, highlighting the spirocyclic nature and the spatial arrangement of atoms within the molecule. For example, the stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base-promoted [5+1] double Michael addition showcases the determination of their molecular structures (Islam et al., 2017).

Chemical Reactions and Properties

The chemical reactions involving diazaspiro[5.5]undecane derivatives are diverse, ranging from functional group transformations to complex multicomponent reactions (MCRs). These reactions enable the modification of the core structure to introduce various functional groups, thereby altering the chemical properties of the compounds. For instance, the synthesis of unexpected functionalized trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes via one-pot MCRs illustrates the chemical versatility of these compounds (Li et al., 2014).

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives, such as solubility, melting point, and crystal structure, are crucial for their practical applications. These properties are determined by the compound's molecular structure and the nature of its substituents. For example, studies on 3,3,7,7,9-pentamethyl-1,5-dioxaspiro[5.5]undecan-8-one by nuclear magnetic resonance spectroscopy provide valuable information on the physical characteristics of a related compound, which can be extrapolated to understand the physical properties of our compound of interest (Zhang et al., 2008).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and the ability to undergo specific chemical reactions, are inherent to the molecular structure of diazaspiro[5.5]undecane derivatives. These properties are influenced by factors such as the presence of electronegative atoms, the steric hindrance of substituents, and the overall molecular conformation. The synthesis, photophysical studies, solvatochromic analysis, and TDDFT calculations of diazaspiro compounds provide insight into the chemical behavior and properties of these molecules, offering a foundation for understanding the chemical properties of the specific compound (Aggarwal & Khurana, 2015).

properties

IUPAC Name

9-[3-(3-fluorophenyl)propanoyl]-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29FN2O3/c1-27-14-13-24-16-21(8-7-20(24)26)9-11-23(12-10-21)19(25)6-5-17-3-2-4-18(22)15-17/h2-4,15H,5-14,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCWNTNLQBPZPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC2(CCC1=O)CCN(CC2)C(=O)CCC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-[3-(3-Fluorophenyl)propanoyl]-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one

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